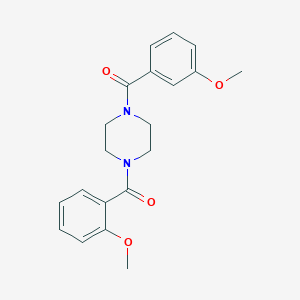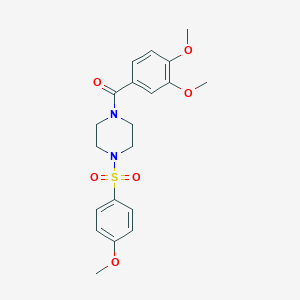
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with methoxy-benzoyl and methoxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine typically involves a multi-step process. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methoxy-benzoyl and methoxy-phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-benzaldehyde, while reduction could produce methoxy-benzyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe to investigate enzyme activities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone
- [4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine stands out due to its specific methoxy substitutions, which can influence its reactivity and binding properties. These unique features make it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C20H22N2O4 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-5-6-15(14-16)19(23)21-10-12-22(13-11-21)20(24)17-8-3-4-9-18(17)26-2/h3-9,14H,10-13H2,1-2H3 |
Clé InChI |
XWEVRIHCRIPZRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247816.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247818.png)
![2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247822.png)

![1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone](/img/structure/B247827.png)
![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B247829.png)
![1-[(3-Methylphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247830.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247831.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247835.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247836.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247839.png)
